molecular formula C5H6N6O2 B8056282 1,2,4-Oxadiazole, 3-(4-hydrazinyl-1,2,5-oxadiazol-3-yl)-5-methyl-

1,2,4-Oxadiazole, 3-(4-hydrazinyl-1,2,5-oxadiazol-3-yl)-5-methyl-

Cat. No.: B8056282
M. Wt: 182.14 g/mol
InChI Key: ISEIFZNWSSSROQ-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole, 3-(4-hydrazinyl-1,2,5-oxadiazol-3-yl)-5-methyl- is a heterocyclic compound that features both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings. These structures are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. For instance, amidoximes can react with carboxylic acids, acyl chlorides, esters, aldehydes, and cyclic anhydrides in the presence of a base such as NaOH in a DMSO medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substituting agents: Including halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy . These compounds can also modulate other biological pathways, leading to their therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

  • 1,2,5-Oxadiazole derivatives
  • 1,3,4-Oxadiazole derivatives
  • 1,2,3-Triazole derivatives

Uniqueness

1,2,4-Oxadiazole derivatives are unique due to their specific electronic properties and stability, which make them suitable for a wide range of applications in medicinal chemistry, materials science, and organic synthesis. Their ability to undergo various chemical reactions and form diverse derivatives further enhances their utility in scientific research and industrial applications .

Properties

IUPAC Name

[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6O2/c1-2-7-4(10-12-2)3-5(8-6)11-13-9-3/h6H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEIFZNWSSSROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=NON=C2NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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